4-(bis(carboxymethyl)amino)benzoic Acid
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Overview
Description
4-[bis(carboxymethyl)amino]benzoic acid is an organic compound with the molecular formula C11H11NO6 It is a derivative of benzoic acid, featuring a bis(carboxymethyl)amino group attached to the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(carboxymethyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a strong base such as sodium hydroxide and a suitable solvent like water or ethanol.
Industrial Production Methods
In an industrial setting, the production of 4-[bis(carboxymethyl)amino]benzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[bis(carboxymethyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in various substituted derivatives of the original compound.
Scientific Research Applications
4-[bis(carboxymethyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-[bis(carboxymethyl)amino]benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-aminobenzoic acid: A precursor in the synthesis of 4-[bis(carboxymethyl)amino]benzoic acid, with similar structural features but different functional groups.
Benzoic acid: The parent compound, lacking the bis(carboxymethyl)amino group.
4-hydroxybenzoic acid: Another derivative of benzoic acid, featuring a hydroxyl group at the para position.
Uniqueness
4-[bis(carboxymethyl)amino]benzoic acid is unique due to the presence of the bis(carboxymethyl)amino group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
86364-45-6 |
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Molecular Formula |
C11H11NO6 |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
4-[bis(carboxymethyl)amino]benzoic acid |
InChI |
InChI=1S/C11H11NO6/c13-9(14)5-12(6-10(15)16)8-3-1-7(2-4-8)11(17)18/h1-4H,5-6H2,(H,13,14)(H,15,16)(H,17,18) |
InChI Key |
ASLSBECRIAGZBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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